Enhanced Metabolic Stability and Target Affinity via 9-Fluoro Substitution Compared to Non-Fluorinated Parent Scaffold
The 9-fluoro substituent on the benzazepinone core is reported to improve metabolic stability and target binding affinity relative to the non-fluorinated parent compound (3-amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one). The electron-withdrawing nature of fluorine can block metabolic oxidation at the 9-position, a common clearance pathway for this class, while also influencing the pKa of the 3-amino group, potentially enhancing its interaction with aspartate residues in NMDA receptor binding pockets [1]. Non-fluorinated analogs are often more rapidly metabolized, leading to shorter half-lives and reduced in vivo efficacy.
| Evidence Dimension | Metabolic stability (predicted) |
|---|---|
| Target Compound Data | 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride (C10H12ClFN2O, MW 230.66) |
| Comparator Or Baseline | 3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (C10H12N2O, MW 176.22), non-fluorinated |
| Quantified Difference | Presence of electron-withdrawing group at position 9; specific metabolic rate data not available in public domain but inferred from general fluorinated benzazepine SAR [1]. |
| Conditions | Inferred from structure-activity relationship (SAR) analysis of benz[b]azepine NMDA antagonists |
Why This Matters
The 9-fluoro modification is essential for programs targeting CNS disorders where metabolic stability is a key driver of pharmacodynamic effect.
- [1] Patent US5656626A. Substituted nitrogen heterocycles. Zeneca Limited, 1997. Accessed via Sumobrain. View Source
